molecular formula C19H18N2O3 B132397 4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide CAS No. 52061-51-5

4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide

Cat. No. B132397
CAS RN: 52061-51-5
M. Wt: 322.4 g/mol
InChI Key: PBWXUCRHDILBKM-UHFFFAOYSA-N
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Description

The compound "4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide" is not directly mentioned in the provided papers. However, the papers do discuss various indole derivatives and their synthesis, which can be relevant to understanding the context of similar compounds. Indole derivatives are known for their significant biological activity and are a key element in many natural and synthetic molecules .

Synthesis Analysis

The synthesis of indole derivatives typically involves the reaction of various starting materials to introduce the indole moiety into the final compound. For instance, one paper describes the synthesis of a compound by stirring an amino-phenyl compound with indolyl-acetic acid, followed by the addition of lutidine and TBTU in dry dichloromethane . Another paper discusses the synthesis of new derivatives of 2,3-dimethylindole by reacting N-arylsulfon(amoyl)amides with 2,3-dimethylindole . These methods could potentially be adapted for the synthesis of "4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of indole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and LC-MS, as well as single-crystal X-ray diffraction studies . The structure is further analyzed using computational methods like DFT calculations to understand the electronic properties, such as HOMO-LUMO energy levels . These techniques would be essential in analyzing the molecular structure of "4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide" to confirm its identity and understand its electronic characteristics.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions depending on their functional groups and electronic properties. The papers provided do not detail specific reactions for "4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide," but they do mention the reactivity of similar compounds. For example, the reactivity of a compound's free base and cationic species in solution is discussed, which could be relevant for understanding the chemical behavior of the compound . Additionally, the possibility of reactions determined by redox potential and steric factors is mentioned, which could influence the types of chemical reactions "4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide" might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, crystal structure, and intermolecular interactions, can be studied using various analytical techniques. For example, Hirshfeld surface analysis can be used to understand the strength of molecular packing in the crystal . The solvation energy values and stability in solution can be investigated through NBO and AIM studies . These analyses would be important for characterizing the physical and chemical properties of "4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide."

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has explored the synthesis of new indole derivatives, including methods for creating benzylic alcohols as potential precursors for various indole-based compounds, which could serve as intermediates for further chemical transformations (Black, Kumar, & Wahyuningsih, 2008).
  • Another study highlighted the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides, demonstrating the versatility of indole derivatives in synthesizing compounds with potential biological activities (Avdeenko, Konovalova, & Yakymenko, 2020).
  • The synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) from 4-benzyloxyindole were detailed, indicating the compound's potential as a precursor for pharmacologically relevant molecules (Laban, Naeem, Chadeayne, Golen, & Manke, 2023).

Biological Activities and Applications

  • Indole derivatives, including those structurally related to 4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide, have been synthesized and analyzed for their cytotoxicity against human cancer cell lines, revealing their potential as anticancer agents (Kumar, Maruthi Kumar, Chang, & Shah, 2010).
  • Another study focused on the antimicrobial screening of novel indole-based compounds, indicating their moderate inhibitory activity against certain fungal and bacterial strains, which could lead to the development of new antimicrobial agents (Ramadan, Rasheed, & El Ashry, 2019).
  • The structure-activity relationship of indole-3-glyoxylamides was refined, identifying new compounds with excellent activity against prion diseases, demonstrating the potential therapeutic applications of indole derivatives in neurodegenerative disorders (Thompson, Louth, Ferrara, Sorrell, Irving, Cochrane, Meijer, & Chen, 2011).

Safety And Hazards

Material safety data sheets (MSDS) provide information on handling, storage, and disposal, along with hazards related to fire, exposure, reactivity, and environmental impact.


Future Directions

This could involve potential applications, ongoing research, and areas where further study is needed.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, you may need to consult scientific literature or databases. If you have a different compound or a more specific question in mind, feel free to ask!


properties

IUPAC Name

N,N-dimethyl-2-oxo-2-(4-phenylmethoxy-1H-indol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-21(2)19(23)18(22)14-11-20-15-9-6-10-16(17(14)15)24-12-13-7-4-3-5-8-13/h3-11,20H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWXUCRHDILBKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=O)C1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446612
Record name 2-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide

CAS RN

52061-51-5
Record name 2-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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